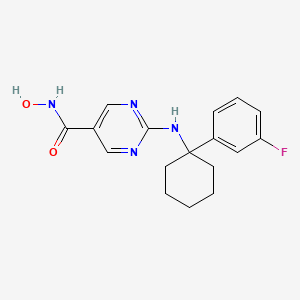
ACY-775
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACY-775 是一种强效且选择性的组蛋白脱乙酰酶 6 (HDAC6) 抑制剂。组蛋白脱乙酰酶 6 是一种在蛋白质乙酰化调节中起关键作用的酶,它影响着各种细胞过程。 This compound 已被证明在治疗神经退行性疾病和某些类型的癌症方面具有巨大潜力,因为它能够以高特异性抑制组蛋白脱乙酰酶 6 .
作用机制
ACY-775 通过选择性抑制组蛋白脱乙酰酶 6 来发挥作用。这种抑制导致 α-微管蛋白乙酰化水平升高,从而影响各种细胞过程,如蛋白质运输、细胞运动和细胞内信号传导。该化合物与组蛋白脱乙酰酶 6 的催化域结合,阻止其对其底物进行脱乙酰作用。 这导致乙酰化 α-微管蛋白和其他非组蛋白的积累,这在癌症和神经退行性疾病等疾病中可能具有治疗作用 .
生化分析
Biochemical Properties
ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with this compound enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, this compound has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, this compound has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with this compound leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, biodistribution profiles of this compound have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of this compound were found to be 1359 ng/mL (4.1 μM) .
Metabolic Pathways
This compound is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by this compound . The inhibition of this pathway by this compound leads to an increase in the acetylation of α-tubulin .
Transport and Distribution
It is known that this compound is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme
准备方法
合成路线和反应条件
ACY-775 的合成涉及多个步骤,从制备核心嘧啶结构开始。关键步骤包括:
嘧啶环的形成: 这通常通过合适的醛与胍衍生物之间的缩合反应实现。
羟肟酸基团的引入: 这可以通过在酸性条件下使嘧啶中间体与羟胺反应来完成。
环己胺部分的连接: 该步骤涉及在偶联剂(如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳酰二亚胺))的存在下,使中间体与环己胺反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这包括使用连续流动反应器来提高反应效率和产率,以及实施结晶和色谱等纯化技术,以确保最终产物的纯度 .
化学反应分析
反应类型
ACY-775 主要经历以下类型的反应:
脱乙酰作用的抑制: this compound 抑制 α-微管蛋白的脱乙酰作用,α-微管蛋白是组蛋白脱乙酰酶 6 的主要底物。
与组蛋白脱乙酰酶 6 的结合: 该化合物与组蛋白脱乙酰酶 6 的催化域结合,阻止其与底物相互作用。
常见试剂和条件
环己胺: 用于连接环己胺部分。
EDCI: 用作合成过程中的偶联剂。
形成的主要产物
涉及 this compound 的反应形成的主要产物是 α-微管蛋白的乙酰化形式,这是由于组蛋白脱乙酰酶 6 活性的抑制而产生的 .
科学研究应用
ACY-775 具有广泛的科学研究应用,包括:
神经退行性疾病: this compound 已显示出在治疗阿尔茨海默病和帕金森氏症等疾病方面的潜力,因为它抑制了组蛋白脱乙酰酶 6,而组蛋白脱乙酰酶 6 与错误折叠蛋白的聚集有关。
癌症研究: 该化合物因其抑制癌细胞生长(特别是在多发性骨髓瘤和非霍奇金淋巴瘤中)的能力而受到研究。
表观遗传学研究: this compound 在表观遗传学研究中用作工具化合物,以研究组蛋白脱乙酰酶 6 在基因表达和染色质重塑中的作用。
相似化合物的比较
类似化合物
ACY-738: 另一种选择性组蛋白脱乙酰酶 6 抑制剂,具有类似的效力和选择性。
ACY-1215: 一种选择性组蛋白脱乙酰酶 6 抑制剂,目前正在进行癌症治疗的临床试验。
Tubastatin A: 一种参考组蛋白脱乙酰酶 6 抑制剂,具有类似的效力,但与 ACY-775 相比,其脑生物利用度更有限。
This compound 的独特性
This compound 由于其对组蛋白脱乙酰酶 6 的高选择性(而不是其他组蛋白脱乙酰酶)以及其改善的脑生物利用度而具有独特性。 这使其成为研究组蛋白脱乙酰酶 6 在中枢神经系统中的作用以及开发潜在的神经退行性疾病和癌症治疗策略的宝贵工具 .
属性
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is ACY-775 and what makes it unique?
A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]
Q2: How does this compound interact with HDAC6 and what are the downstream effects?
A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]
Q3: Is there evidence that this compound affects gene expression in cancer cells?
A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []
Q4: What cancer types have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []
Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?
A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]
Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?
A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []
Q7: What are the future research directions for this compound?
A7: Future research on this compound should focus on:
- Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []
- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
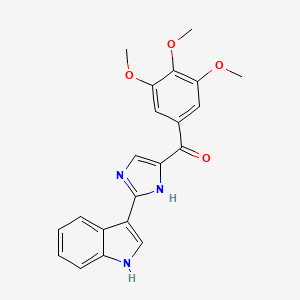
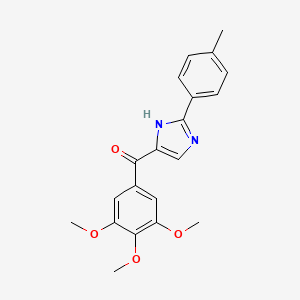
![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

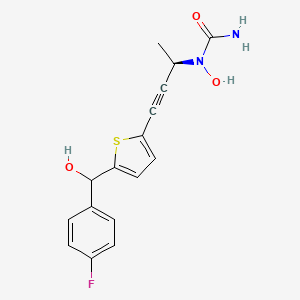
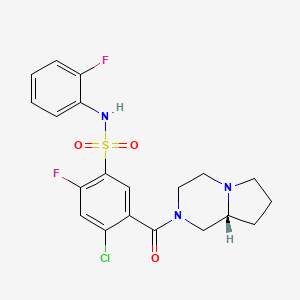
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
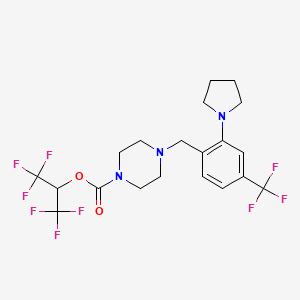
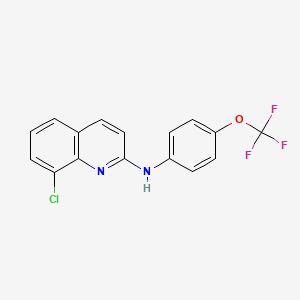
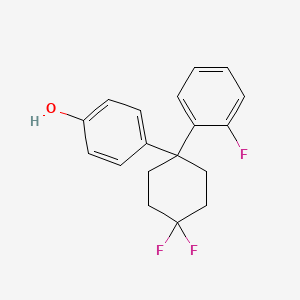
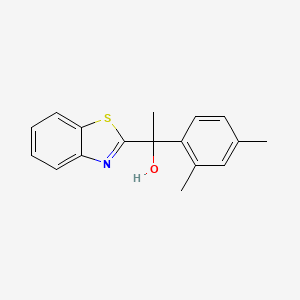
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)
